molecular formula C16H22Cl2N2 B2981347 N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine CAS No. 1119451-32-9

N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine

Cat. No. B2981347
CAS RN: 1119451-32-9
M. Wt: 313.27
InChI Key: CSKXBVCNMPGZKU-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine, also known as N-(2-chlorobenzyl)-N-methyl-3-pyrrolidinepropionamide, is a synthetic organic compound that has been studied for its potential applications in medicinal chemistry and pharmacology. N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine is a small molecule that has been found to have a variety of biological activities, including anti-inflammatory, anti-allergic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders and as an anti-epileptic drug.

Scientific Research Applications

Synthesis Methodologies

Research has shown various methods for synthesizing compounds with structures related to "N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine". For example, the generation of a structurally diverse library through alkylation and ring closure reactions has been demonstrated, highlighting the versatility of dimethylamino moiety in compound synthesis. This includes reactions with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively. Such methodologies facilitate the production of compounds with potential scientific and industrial applications (Roman, 2013).

Potential Applications

The chemical synthesis and structural studies of compounds related to "N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine" have laid the groundwork for various applications. These include the development of new materials, such as conducting polymers based on pyrrole derivatives, and the creation of complex molecular structures that can serve as intermediates for pharmaceuticals and agrochemicals. The study of pyrrole and its derivatives, for example, underscores the importance of these compounds in forming the backbone of biologically significant molecules like heme and chlorophyll, further emphasizing their role in scientific research (Anderson & Liu, 2000).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(2,5-dimethylpyrrol-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2/c1-13-8-9-14(2)19(13)11-5-10-18-12-15-6-3-4-7-16(15)17/h3-4,6-9,18H,5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKHNUFBXHBLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCNCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173047
Record name N-[(2-Chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine

CAS RN

1119451-32-9
Record name N-[(2-Chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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